(Phenylthio)acetyl chloride
Overview
Description
(Phenylthio)acetyl chloride is an acid halide. It participates in the Friedel -Crafts acylation of arenes to afford α -sulfenylated acetophenones.
Scientific Research Applications
1. Synthesis of Glycosides
(Phenylthio)acetyl chloride is used in synthesizing glycosides. Kondo, Abe, and Goto (1988) demonstrated its application in creating the 2α-glycoside of N-acetylneuraminic acid, a sialic acid derivative. This process involves the addition of phenylsulfenyl chloride to a 2-deoxy-2,3-dehydro-N-acetylneuraminic acid derivative.
2. Synthesis of Phosphonic Acid Derivatives
Yuan, Chen, and Wang (1991) explored the use of acetyl chloride in synthesizing amino(aryl)methylphosphonic acid derivatives. This involved a three-component condensation reaction, where acetyl chloride facilitated the formation of key intermediates in the synthesis of phosphonopeptide with a P-N bond.
3. Antibacterial Activity of Organometallic Dithio Complexes
Singh, Gupta, and Nath (2000) studied the antibacterial activity of organomercury and organotin dithio complexes. They found that organomercury dithiolates exhibited significant antibacterial properties, with phenylmercuric acetate being a crucial component in these complexes.
4. Synthesis of Acetophenones and Alkanones
Ishibashi, Takamuro, Mizukami, Irie, and Ikeda (1989) demonstrated the synthesis of α-sulfenylated acetophenones and alkanones. They used phenylthio-acetyl chloride in Friedel-Crafts acylation of arenes, indicating its role in creating important intermediates in organic synthesis.
5. General Synthesis Applications
Pei Wen (2011) summarized the broad applications of phenylthio acetyl childe in organic synthesis. This includes its use in synthesizing antibiotic reagents β-lactam, chiral auxiliary reagent, α-sulfenylated keton, and allenic esters.
Mechanism of Action
Target of Action
(Phenylthio)acetyl chloride is an acid halide . Its primary targets are arenes, a class of compounds that include benzene and its derivatives . Arenes play a crucial role in various chemical reactions due to their unique electronic configuration and aromaticity.
Mode of Action
The compound interacts with its targets through a process known as Friedel-Crafts acylation . In this reaction, this compound acts as an acylating agent, introducing an acyl group into the arene . This results in the formation of α-sulfenylated acetophenones .
Result of Action
The primary result of this compound’s action is the formation of α-sulfenylated acetophenones . These compounds have various potential applications in organic synthesis. The exact molecular and cellular effects depend on the specific context and environment in which the reaction takes place.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of other reactants, temperature, pH, and solvent conditions. For instance, the Friedel-Crafts acylation is typically carried out in the presence of a Lewis acid catalyst, and the reaction rate can be influenced by temperature .
Biochemical Analysis
Biochemical Properties
(Phenylthio)acetyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with nucleophiles, such as amines and thiols, forming stable covalent bonds. This reactivity makes it useful in the synthesis of complex organic molecules and in the study of enzyme mechanisms. For instance, this compound can acylate amino groups in proteins, potentially altering their function and activity .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It can influence cell signaling pathways by modifying key signaling proteins, thereby affecting gene expression and cellular metabolism. For example, the acylation of signaling proteins can alter their activity, leading to changes in downstream signaling events. Additionally, this compound may impact cellular metabolism by modifying enzymes involved in metabolic pathways, thus affecting the overall metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. This binding can lead to changes in enzyme conformation and function, ultimately affecting cellular processes. For example, the acylation of lysine residues in histones by this compound can lead to changes in chromatin structure and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its activity. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies where it is used to modify proteins and enzymes .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can effectively modify target proteins without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. These threshold effects are important for determining safe and effective dosages for experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the degradation of aromatic compounds. It interacts with enzymes such as acyltransferases, which facilitate the transfer of acyl groups to target molecules. This interaction can affect metabolic flux and the levels of specific metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, binding to specific transporters can facilitate the uptake of this compound into cells, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, the acylation of proteins by this compound can target them to the nucleus, where they can influence gene expression and chromatin structure .
Properties
IUPAC Name |
2-phenylsulfanylacetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClOS/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOLQIUHVMTAAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398915 | |
Record name | (Phenylthio)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7031-27-8 | |
Record name | (Phenylthio)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Phenylthio)acetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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